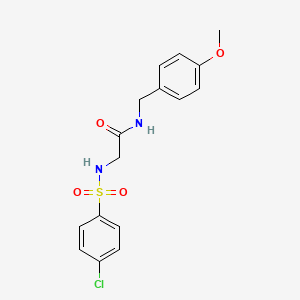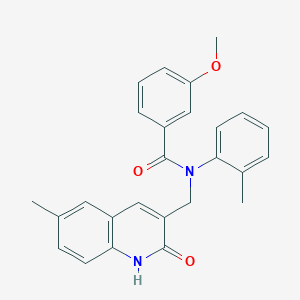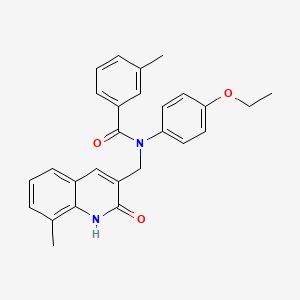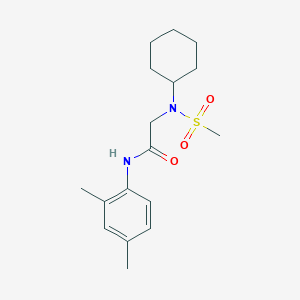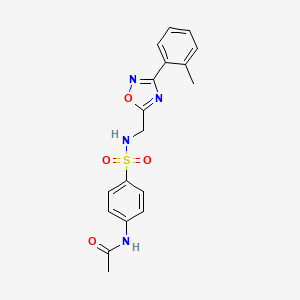
N-(2-methoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide, commonly known as MPOB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPOB belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities.
作用機序
The exact mechanism of action of MPOB is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer research, MPOB has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival, and the VEGF/VEGFR pathway, which is involved in tumor angiogenesis. In inflammation research, MPOB has been shown to inhibit the activation of NF-κB, which is involved in the regulation of inflammatory cytokines. In neurological disorder research, MPOB has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
MPOB has been shown to have various biochemical and physiological effects in different research studies. In cancer research, MPOB has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor angiogenesis. In inflammation research, MPOB has been shown to reduce the production of inflammatory cytokines, inhibit the activation of NF-κB, and regulate oxidative stress. In neurological disorder research, MPOB has been shown to improve cognitive function, reduce neuroinflammation, and regulate oxidative stress.
実験室実験の利点と制限
MPOB has several advantages for lab experiments, including its well-established synthesis method, diverse biological activities, and potential therapeutic applications in various diseases. However, MPOB also has some limitations, including its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
将来の方向性
There are several future directions for the research on MPOB. In cancer research, future studies could focus on the combination of MPOB with other anticancer agents to enhance its therapeutic efficacy. In inflammation research, future studies could focus on the development of MPOB analogs with improved bioavailability and selectivity. In neurological disorder research, future studies could focus on the investigation of the long-term effects of MPOB treatment and its potential use in clinical trials.
Conclusion:
MPOB is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. Its well-established synthesis method, diverse biological activities, and potential therapeutic applications make it a promising candidate for further research. The exact mechanism of action of MPOB is not fully understood, but it is believed to involve the modulation of various signaling pathways. Future research on MPOB could lead to the development of novel therapeutic agents for the treatment of cancer, inflammation, and neurological disorders.
合成法
MPOB can be synthesized by the reaction of 2-methoxybenzoyl chloride and p-tolyl hydrazine in the presence of triethylamine, followed by the reaction of the resulting product with 4-bromo-1-butanol in the presence of potassium carbonate. The final product is obtained after purification through column chromatography. The synthesis method of MPOB is well-established and has been reported in several scientific publications.
科学的研究の応用
MPOB has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, MPOB has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. In inflammation research, MPOB has been shown to reduce the production of inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammation. In neurological disorder research, MPOB has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
特性
IUPAC Name |
N-(2-methoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-14-10-12-15(13-11-14)20-22-19(26-23-20)9-5-8-18(24)21-16-6-3-4-7-17(16)25-2/h3-4,6-7,10-13H,5,8-9H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPYHZKVKIEKHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-N-((tetrahydrofuran-2-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7705661.png)
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-chlorobenzamide](/img/structure/B7705670.png)
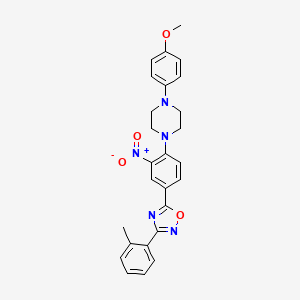
![N'-[(Z)-(6-bromo-2H-1,3-benzodioxol-5-yl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7705679.png)
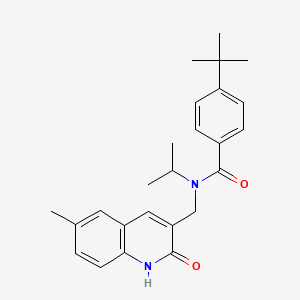

![2-bromo-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7705708.png)
